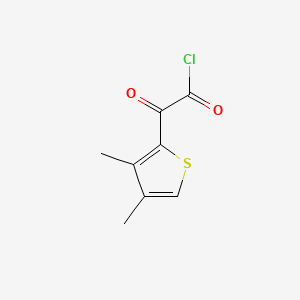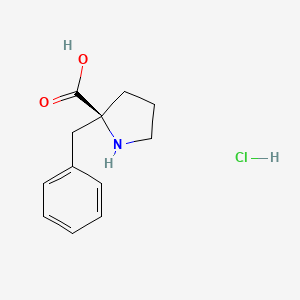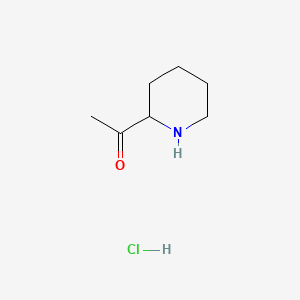
(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a dimethyl-substituted thiophene ring and an oxoacetyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride typically involves the acylation of 3,4-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 3,4-dimethylthiophene reacts with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxoacetyl chloride group can yield the corresponding alcohol or aldehyde.
Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives such as amides, esters, and thioesters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, alcohols, and thiols react readily with the acyl chloride group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
Chemistry: (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a useful building block in drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds.
Comparison with Similar Compounds
(3,4-Dimethylthiophen-2-yl)acetyl chloride: Lacks the oxo group, making it less reactive in certain acylation reactions.
(3,4-Dimethylthiophen-2-yl)formyl chloride: Contains a formyl group instead of an oxoacetyl group, leading to different reactivity patterns.
(3,4-Dimethylthiophen-2-yl)propionyl chloride: Has a longer carbon chain, affecting its steric and electronic properties.
Uniqueness: (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride is unique due to the presence of both the dimethyl-substituted thiophene ring and the oxoacetyl chloride group. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dimethylthiophen-2-yl)-2-oxoacetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-4-3-12-7(5(4)2)6(10)8(9)11/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMNVJVAKBVOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C(=O)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664240 |
Source


|
| Record name | (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107748-11-8 |
Source


|
| Record name | (3,4-Dimethylthiophen-2-yl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)


![8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine](/img/structure/B561284.png)


![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)
